molecular formula C14H10O3 B12876421 3-Phenoxyisobenzofuran-1(3H)-one CAS No. 61133-42-4

3-Phenoxyisobenzofuran-1(3H)-one

Cat. No.: B12876421
CAS No.: 61133-42-4
M. Wt: 226.23 g/mol
InChI Key: BGOZIOZETMDSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of a phenoxy group attached to the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxyisobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran with phenol under specific conditions. One common method includes the use of a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenoxy group or the isobenzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenoxyisobenzofuran derivatives.

Scientific Research Applications

3-Phenoxyisobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyisobenzofuran-1(3H)-one
  • 4-Phenoxyisobenzofuran-1(3H)-one
  • 3-Methoxyisobenzofuran-1(3H)-one

Uniqueness

3-Phenoxyisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

61133-42-4

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

3-phenoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H10O3/c15-13-11-8-4-5-9-12(11)14(17-13)16-10-6-2-1-3-7-10/h1-9,14H

InChI Key

BGOZIOZETMDSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.